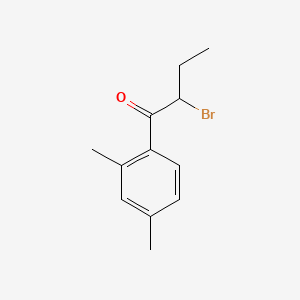

2-Bromo-1-(2,4-dimethylphenyl)butan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Bromo-1-(2,4-dimethylphenyl)butan-1-one is an organic compound with the molecular formula C12H15BrO and a molecular weight of 255.15 g/mol . It is a solid at room temperature and is often used in various chemical research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2,4-dimethylphenyl)butan-1-one typically involves the bromination of 1-(2,4-dimethylphenyl)butan-1-one. This can be achieved by reacting 1-(2,4-dimethylphenyl)butan-1-one with bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction but may include additional purification steps such as recrystallization or distillation to achieve the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-1-(2,4-dimethylphenyl)butan-1-one undergoes several types of chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).

Oxidation: Potassium permanganate in aqueous or acidic conditions, or chromium trioxide in acetic acid.

Major Products

Nucleophilic substitution: Products include azides, thiocyanates, and ethers.

Reduction: The major product is 1-(2,4-dimethylphenyl)butan-1-ol.

Oxidation: The major product is 2-bromo-1-(2,4-dimethylphenyl)butanoic acid.

Wissenschaftliche Forschungsanwendungen

2-Bromo-1-(2,4-dimethylphenyl)butan-1-one is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In studies involving enzyme inhibition and protein-ligand interactions.

Medicine: As a potential lead compound in the development of new pharmaceuticals.

Industry: In the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Bromo-1-(2,4-dimethylphenyl)butan-1-one involves its interaction with nucleophiles due to the presence of the electrophilic carbonyl group and the bromine atom. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. This makes it useful in studies of enzyme inhibition and protein-ligand interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one

- 1-(2,4-Dimethylphenyl)butan-1-one

- trans-1-Phenyl-2-buten-1-one

Uniqueness

2-Bromo-1-(2,4-dimethylphenyl)butan-1-one is unique due to the presence of both a bromine atom and a carbonyl group, which allows it to participate in a wide range of chemical reactions. Its structure also provides a balance between hydrophobic and hydrophilic properties, making it versatile in various research applications .

Biologische Aktivität

2-Bromo-1-(2,4-dimethylphenyl)butan-1-one is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. Its unique structural characteristics, including the presence of a bromine atom and a dimethyl-substituted phenyl group, suggest potential biological activities that merit detailed investigation.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₅BrO

- Molecular Weight : 241.17 g/mol

- Structural Features : The compound features a butanone backbone with a bromine atom at the 2-position and a 2,4-dimethylphenyl group. This configuration influences its reactivity and interaction with biological targets.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The presence of the bromine atom enhances electrophilicity, potentially enabling the compound to participate in nucleophilic attack reactions or to act as a signaling molecule in cellular pathways.

Biological Activity Overview

Research on structurally related compounds has indicated that halogenated ketones can exhibit significant biological activities, including:

- Antifungal Properties : Compounds similar to this compound have been studied for their antifungal activities, suggesting potential applications in treating fungal infections.

- Anticancer Activity : Preliminary studies indicate that derivatives of bromo-substituted ketones may possess cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inducing apoptosis in cancer cells .

1. Antifungal Activity

A study investigating the antifungal properties of related compounds demonstrated that certain bromo-substituted butanones exhibit effective inhibition against fungal strains. These findings support the hypothesis that this compound may also possess similar antifungal capabilities.

2. Anticancer Potential

Research on related bromo-ketones revealed significant cytotoxicity against several cancer cell lines:

- MCF-7 (Breast Cancer) : Compounds demonstrated IC50 values in the micromolar range, indicating effective growth inhibition.

- CEM-13 (Leukemia) : Similar compounds showed enhanced activity compared to standard treatments like doxorubicin .

The presence of methyl groups on the phenyl ring was noted to enhance these effects, potentially due to improved hydrophobic interactions with target proteins.

Data Table: Comparative Biological Activities

| Compound Name | Activity Type | Target Cell Lines | IC50 (µM) |

|---|---|---|---|

| This compound | Antifungal | Various fungal strains | TBD |

| 1-(3,4-Dimethylphenyl)butan-1-one | Anticancer | MCF-7 | 15.63 |

| 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one | Anticancer | CEM-13 | TBD |

| Doxorubicin | Anticancer | MCF-7 | 10.38 |

Eigenschaften

IUPAC Name |

2-bromo-1-(2,4-dimethylphenyl)butan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO/c1-4-11(13)12(14)10-6-5-8(2)7-9(10)3/h5-7,11H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVZRDASCYVLRFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)C1=C(C=C(C=C1)C)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.